

# An In-depth Technical Guide to Ethyl 3-mercaptopropionate (CAS 5466-06-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 3-mercaptopropionate*

Cat. No.: *B129965*

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## Introduction

**Ethyl 3-mercaptopropionate** (CAS 5466-06-8) is a versatile organosulfur compound with significant applications in polymer chemistry and as a key intermediate in the synthesis of pharmaceuticals. Its characteristic thiol group imparts unique reactivity, making it a valuable tool in various chemical transformations. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.

## Chemical and Physical Properties

The fundamental properties of **Ethyl 3-mercaptopropionate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	5466-06-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[3]</a>
Molecular Weight	134.2 g/mol	<a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[4]</a>
Odor	Skunk, meaty	<a href="#">[4]</a>
Density	1.059 g/mL at 20 °C	<a href="#">[4]</a>
Boiling Point	75-76 °C at 10 mmHg	<a href="#">[4]</a>
Flash Point	72 °C	<a href="#">[3]</a>
Refractive Index	1.457 at 20 °C	<a href="#">[4]</a>
Solubility	Insoluble in water, soluble in organic solvents.	
Stability	Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents and strong bases.	<a href="#">[4]</a>

## Spectral Data

The structural identity of **Ethyl 3-mercaptopropionate** is confirmed by various spectroscopic techniques.

Spectroscopy	Key Features and Interpretation
<sup>1</sup> H NMR	The proton NMR spectrum provides characteristic signals corresponding to the ethyl and mercaptopropionate moieties of the molecule. Key shifts include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and two triplets for the methylene protons adjacent to the sulfur and carbonyl groups, respectively. The proton of the thiol group will appear as a triplet.[5][6]
<sup>13</sup> C NMR	The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon, the two methylene carbons of the propionate backbone, and the two carbons of the ethyl group.
Mass Spectrometry (MS)	The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (134.2 g/mol). Fragmentation patterns can provide further structural information.[7]
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm <sup>-1</sup> ), the S-H stretching of the thiol group (around 2550 cm <sup>-1</sup> ), and C-H stretching of the alkyl groups.

Note: For detailed spectra, please refer to spectral databases such as the NIST WebBook or SDBS.[7]

## Synthesis

**Ethyl 3-mercaptopropionate** can be synthesized through the esterification of 3-mercaptopropionic acid with ethanol. A representative experimental protocol is provided below.

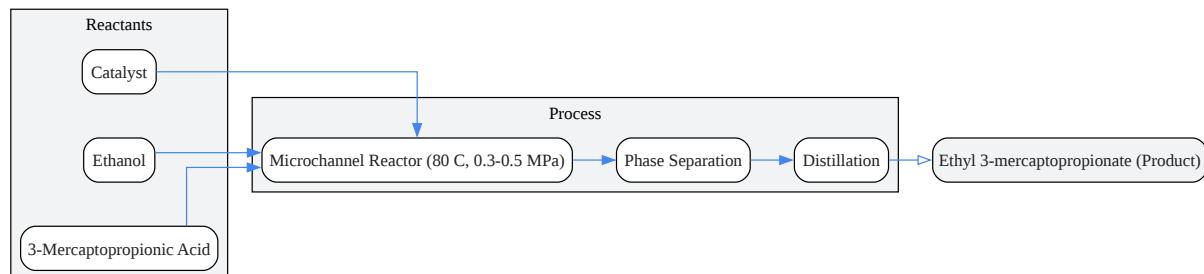
# Experimental Protocol: Synthesis of Ethyl 3-mercaptopropionate[9]

## Materials:

- 3-mercaptopropionic acid
- Ethanol
- Catalyst (e.g., 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate)
- Microchannel reactor
- Pumps
- Distillation apparatus

## Procedure:

- Prepare a solution of 3-mercaptopropionic acid and the catalyst.
- Separately, prepare a feed of ethanol.
- Using pumps, introduce the 3-mercaptopropionic acid/catalyst solution and the ethanol into a microchannel reactor at a controlled molar ratio (e.g., 1:4 acid to ethanol).
- Maintain the reaction temperature at 80 °C and apply back pressure (0.3-0.5 MPa) to keep the ethanol in the liquid phase.
- Set the residence time in the reactor to approximately 40 seconds.
- Collect the reaction mixture and allow it to stand for phase separation.
- Separate the upper organic layer and purify by distillation to obtain **Ethyl 3-mercaptopropionate**.

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Caption: Synthesis workflow for **Ethyl 3-mercaptopropionate**.

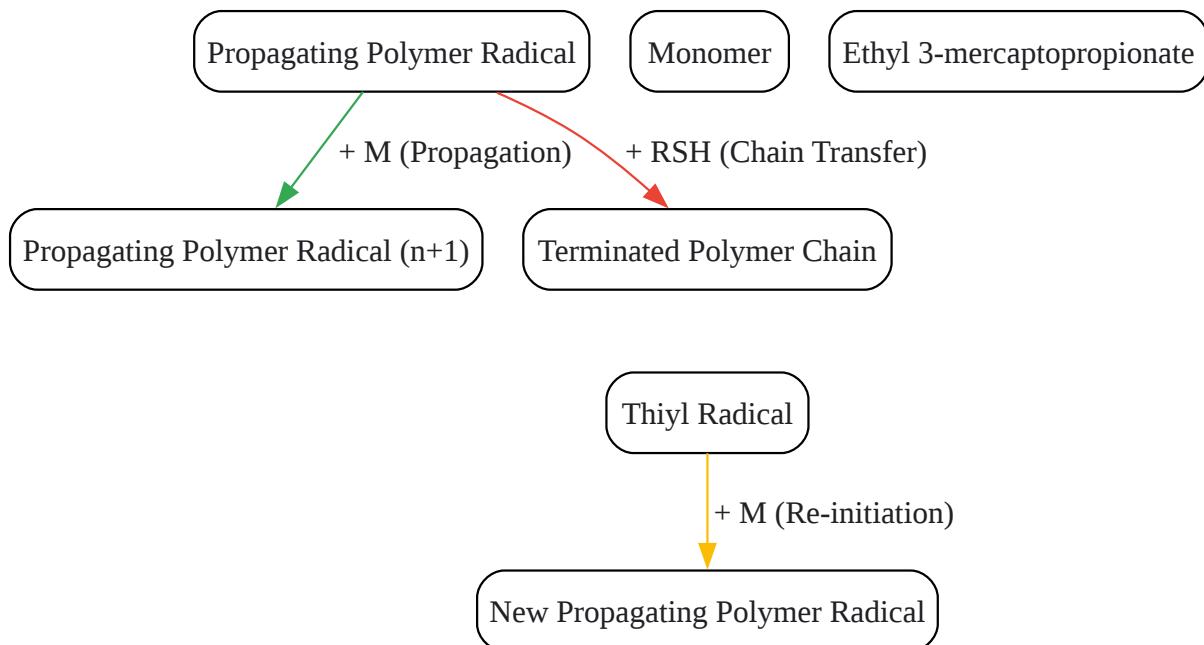
## Applications

### Polymer Chemistry: Chain Transfer Agent

**Ethyl 3-mercaptopropionate** is widely used as a chain transfer agent (CTA) in free-radical polymerization to control the molecular weight and narrow the molecular weight distribution of polymers.<sup>[8]</sup> The thiol group readily donates a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one.

Mechanism of Chain Transfer:

- Chain Propagation: A polymer radical ( $P\cdot$ ) propagates by adding to a monomer (M).
- Chain Transfer: The polymer radical abstracts a hydrogen atom from **Ethyl 3-mercaptopropionate** ( $R-SH$ ), terminating the polymer chain ( $P-H$ ) and forming a thiyl radical ( $R-S\cdot$ ).
- Re-initiation: The thiyl radical adds to a new monomer molecule, initiating a new polymer chain.



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Caption: Mechanism of chain transfer using **Ethyl 3-mercaptopropionate**.

## Thiol-Ene "Click" Chemistry

The thiol group of **Ethyl 3-mercaptopropionate** can participate in thiol-ene "click" reactions, which are highly efficient and versatile for the synthesis of well-defined materials, such as hydrogels for biomedical applications.<sup>[9][10][11]</sup> This reaction involves the addition of the thiol across a carbon-carbon double bond ('ene'), often initiated by UV light or a base catalyst.

Experimental Protocol: Photo-Initiated Thiol-Ene Hydrogel Synthesis<sup>[9]</sup>

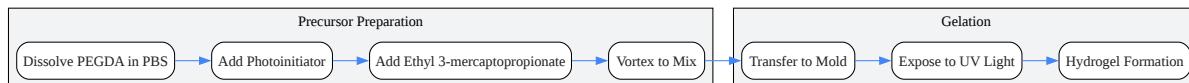
Materials:

- **Ethyl 3-mercaptopropionate** (Thiol)
- Poly(ethylene glycol) diacrylate (PEGDA) (Ene)
- 2-hydroxy-2-methylpropiophenone (Photoinitiator)

- Phosphate-buffered saline (PBS)

Procedure:

- Prepare a stock solution of PEGDA in PBS.
- Dissolve the photoinitiator in the PEGDA solution.
- Add **Ethyl 3-mercaptopropionate** to the PEGDA-initiator solution at the desired molar ratio of thiol to ene groups.
- Vortex the solution to ensure homogeneity.
- Transfer the solution to a mold.
- Expose the solution to UV light (e.g., 365 nm) to initiate polymerization and gelation.



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Caption: Workflow for photo-initiated thiol-ene hydrogel synthesis.

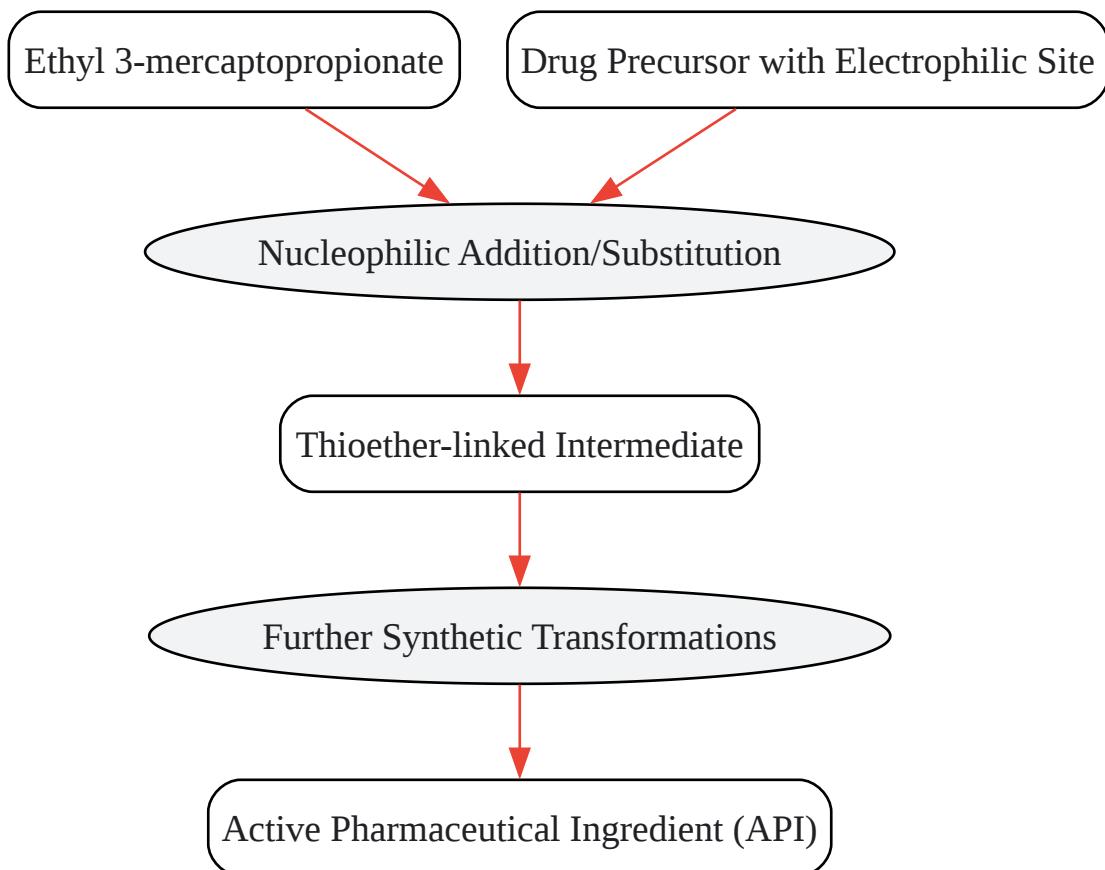
## Pharmaceutical Synthesis

**Ethyl 3-mercaptopropionate** serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including HIV protease inhibitors and anti-MRSA cephalosporins. [4] The thiol group can be used to introduce sulfur-containing moieties or can be further modified in multi-step synthetic pathways.

Hypothetical Synthetic Step in Drug Development:

The nucleophilic nature of the thiol group allows it to be used in reactions such as Michael additions or nucleophilic substitutions to construct key fragments of drug molecules. For

instance, it could be reacted with an appropriate electrophile to form a thioether linkage, which is a common structural motif in various bioactive compounds. While specific proprietary synthetic routes for marketed drugs are often not fully disclosed, the general reactivity of **Ethyl 3-mercaptopropionate** makes it a valuable precursor.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)



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